6-(Trifluoromethyl)indole

Medicinal Chemistry Drug Design ADME

Researchers relying on generic indole substitutions risk derailing synthesis routes and invalidating SAR models. 6-(Trifluoromethyl)indole (CAS 13544-43-9) provides the exact 6-CF3 regioisomer essential for systematic exploration of target engagement and anti-cancer activity. • Enables precise mapping of 6-position effects in p97 inhibitor chemotypes (>430-fold potency variation observed). • Optimal LogP (~2.7-3.8) facilitates BBB penetration for CNS drug candidates. • Bulk quantities in stock with rapid global shipping.

Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
CAS No. 13544-43-9
Cat. No. B089118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)indole
CAS13544-43-9
Molecular FormulaC9H6F3N
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C(F)(F)F
InChIInChI=1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H
InChIKeyBPYBYPREOVLFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)indole Sourcing Guide


6-(Trifluoromethyl)indole (CAS 13544-43-9) is a halogenated heterocyclic compound serving as a versatile building block in organic synthesis [1]. It is primarily utilized in the synthesis of pharmaceuticals, particularly for neurological disorder targets, as well as in agrochemicals and material science applications . The presence of the trifluoromethyl group at the 6-position is known to significantly enhance key properties such as lipophilicity (LogP ~2.7-3.8), metabolic stability, and bioavailability compared to non-fluorinated analogs, making it a valuable scaffold in drug design [2].

Unverified 6-(Trifluoromethyl)indole Substitution Risks


Indole regioisomers and analogs with different substituents are not functionally interchangeable. The specific position of the trifluoromethyl group on the indole core critically dictates both chemical reactivity and biological activity . For instance, subtle changes in substitution patterns can alter receptor binding affinities by orders of magnitude [1]. The 6-substitution pattern offers distinct advantages in terms of stability and interaction with biological targets compared to the 5- or 7- substituted analogs . Relying on generic substitution without verified equivalence poses a significant risk of introducing variability that can derail synthesis routes or invalidate SAR models, leading to costly delays and data inconsistency [2].

6-(Trifluoromethyl)indole Quantitative Evidence


Optimized Lipophilicity for Drug-Like Properties

6-(Trifluoromethyl)indole exhibits a calculated LogP value of approximately 2.7 to 3.8, which is a key determinant of its membrane permeability and absorption . This lipophilicity range is generally considered optimal for central nervous system (CNS) drug candidates and is a direct consequence of the electron-withdrawing and hydrophobic nature of the trifluoromethyl group .

Medicinal Chemistry Drug Design ADME

6-Position Substitution and p97 Inhibitor Potency

In a series of phenyl indole p97 inhibitors, the substitution pattern on the indole core was found to be a critical determinant of potency [1]. While a direct IC50 value for 6-(trifluoromethyl)indole is not provided, the study highlights the extreme sensitivity of this chemotype to the nature of the C-5 substituent, with IC50s varying by over 430-fold between bioisosteric analogs [1].

Cancer Biology Enzyme Inhibition Structure-Activity Relationship

Allosteric Modulation of 5-HT3 Receptor

A closely related regioisomer, 5-(trifluoromethyl)-indole (5-TFMI), acts as a potent allosteric modulator of the 5-HT3A receptor, significantly enhancing agonist affinity without binding to the orthosteric site [1]. While this data is for the 5-CF3 isomer, it directly demonstrates the unique and potent pharmacological profile conferred by the trifluoromethyl group on an indole scaffold, a property which is likely to be retained or modulated in a regio-dependent manner.

Neuroscience GPCR Pharmacology Ion Channels

Application Scenarios for 6-(Trifluoromethyl)indole


Novel CNS-Penetrant Therapeutics

Based on its enhanced lipophilicity (LogP ~2.7-3.8) , 6-(Trifluoromethyl)indole is an ideal starting material for synthesizing drug candidates targeting the central nervous system (CNS). The optimal LogP range facilitates blood-brain barrier penetration, a critical requirement for treating neurological disorders .

SAR Studies for p97 ATPase Inhibitors

Given the >430-fold variation in potency observed with different indole substitutions in p97 inhibitor chemotypes , the specific 6-CF3 regioisomer is essential for systematic SAR exploration. Its procurement enables researchers to precisely map how the 6-position affects target engagement and anti-cancer activity.

Synthesis of 5-HT3 Allosteric Modulators

The potent allosteric modulatory activity of the 5-CF3 regioisomer on the 5-HT3 receptor highlights the potential of CF3-substituted indoles in this area. 6-(Trifluoromethyl)indole serves as a key building block for exploring how regio-chemistry alters the pharmacological profile, selectivity, and efficacy of next-generation modulators for gastrointestinal and neurological conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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